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Introduction: The Mitochondrion as a Signaling Hub
in Aging
Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as critical

signaling organelles that play a pivotal role in the aging process.[1] A decline in mitochondrial

quality and activity is a hallmark of aging and is strongly correlated with a wide range of age-

related diseases, including neurodegeneration, cardiovascular disease, and diabetes.[2][3]

Beyond their roles in energy production, calcium homeostasis, and apoptosis, mitochondria

communicate their functional state to the rest of the cell and organism through retrograde

signaling pathways.[2] A novel class of signaling molecules central to this communication is the

Mitochondrial-Derived Peptides (MDPs).

MDPs are a family of bioactive microproteins encoded by small open reading frames (sORFs)

within the mitochondrial genome.[1][4] To date, eight such peptides have been identified:

Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and six

Small Humanin-Like Peptides (SHLPs 1-6).[1][4] These peptides are essential for modulating

cellular stress responses, metabolism, and survival.[5][6] Crucially, the circulating levels of

several MDPs decline significantly with age, and this decline is associated with the onset of

age-related dysfunction.[2][5] This guide provides an in-depth technical overview of the major

MDPs, summarizing the quantitative data on their role in aging, detailing key experimental

methodologies, and visualizing their core signaling pathways.
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The Major Mitochondrial-Derived Peptides in Aging
Humanin (HN)
Humanin was the first MDP to be discovered, identified in a screen for proteins that protect

neuronal cells from Alzheimer's disease-related toxicity.[7] It is a 24-amino acid peptide

encoded within the mitochondrial 16S rRNA gene.[7][8]

Function and Mechanism: Humanin exerts potent cytoprotective and neuroprotective effects.

[8][9] It acts both intracellularly and extracellularly to suppress apoptosis by interacting with

pro-apoptotic proteins of the Bcl-2 family, such as Bax.[10] It also improves insulin sensitivity

and protects against oxidative stress and inflammation.[11][12] Studies have demonstrated

that Humanin can rescue retinal pigment epithelium from oxidative injury by enhancing

mitochondrial function and activating STAT3-mediated pathways.[5]

Role in Aging and Disease: Circulating Humanin levels decrease with age in both mice and

humans.[12][13] Conversely, children of centenarians, who are genetically predisposed to a

longer lifespan, have significantly higher levels of Humanin compared to age-matched

controls.[9][14][15] Low levels of Humanin are associated with Alzheimer's disease,

atherosclerosis, and diabetes.[9][12] Administration of Humanin analogs, such as HNG,

improves metabolic health parameters and reduces inflammatory markers in middle-aged

mice.[7][14][15]

MOTS-c
MOTS-c is a 16-amino acid peptide encoded by a sORF within the mitochondrial 12S rRNA

gene.[2][16] It is a key regulator of metabolic homeostasis and has been described as an

"exercise mimetic" for its ability to improve physical performance and insulin sensitivity.[1][17]

Function and Mechanism: MOTS-c's primary mechanism involves the activation of the AMP-

activated protein kinase (AMPK) pathway, a master regulator of cellular energy balance.[17]

[18] This activation enhances glucose utilization and fatty acid oxidation.[17] Under

conditions of cellular stress, MOTS-c can translocate from the mitochondria to the nucleus,

where it regulates the expression of genes involved in metabolic adaptation and antioxidant

responses, in part through interaction with the transcription factor NRF2.[2][5][16]
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Role in Aging and Disease: MOTS-c levels decline with age in human circulation and in the

skeletal muscle of mice.[2][12] This age-related decline is linked to metabolic dysfunction,

including insulin resistance.[17] Late-life intermittent treatment with MOTS-c has been shown

to increase the healthy lifespan in mice.[19] Its ability to improve metabolic function and

reduce inflammation suggests significant therapeutic potential for a host of age-related

conditions, including type 2 diabetes, sarcopenia, and cardiovascular disease.[19][20]

Small Humanin-Like Peptides (SHLPs)
An in silico search of the same mitochondrial 16S rRNA gene that encodes Humanin revealed

six additional sORFs, giving rise to SHLPs 1 through 6.[6][10] These peptides have diverse,

and sometimes opposing, biological activities.

Function and Mechanism: The functions of the six SHLPs vary. SHLP2 and SHLP3 exhibit

cytoprotective effects similar to Humanin, reducing apoptosis and reactive oxygen species

(ROS) generation while improving mitochondrial metabolism.[6][10][21][22] SHLP2, in

particular, has been shown to function as an insulin sensitizer both centrally and peripherally.

[6][10] In contrast, SHLP6 has been found to induce apoptosis in multiple cell lines.[4][6][10]

Role in Aging and Disease: Similar to Humanin and MOTS-c, circulating levels of SHLP2

have been shown to decrease with age in mice.[6][10] Given their roles in regulating cell

survival and metabolism, the age-dependent decline in protective SHLPs may contribute to

the progression of age-related diseases.[10][21] For instance, SHLP2 protects cells from

amyloid-beta-induced toxicity, suggesting a potential role in neurodegeneration.[4][23]

Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and human studies on

the relationship between MDPs and aging.

Table 1: Age-Related Changes in Mitochondrial-Derived Peptide Levels
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Peptide Species/Model Finding Reference(s)

Humanin Humans (>80 years)

Circulating levels

decrease by

approximately one-

third.

[13]

Humans (Children of

Centenarians)

Circulating levels are

approximately two-fold

higher than in age-

matched controls.

[13]

Mice (18 months)

Circulating levels

decrease by

approximately 40%.

[13]

MOTS-c Humans (45-55 years)

Circulating levels are

11% lower compared

to young adults (18-30

years).

[2]

Humans (70-81 years)

Circulating levels are

21% lower compared

to young adults (18-30

years).

[2]

Humans

Plasma levels show a

significant reduction

with age (P<0.001 for

young vs. older).

[19]

SHLP2 Mice
Circulating levels

decline with age.
[6][10]

Table 2: Effects of MDPs on Lifespan and Healthspan in Model Organisms
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Peptide/Interve
ntion

Model
Organism

Dosage/Metho
d

Key Result(s) Reference(s)

Humanin C. elegans
Genetic

Overexpression

Increased

average lifespan

from 17.7 days to

19.0 days.

[24]

Humanin

Analogue (HNG)

Mice (starting at

18 months)

4 mg/kg via

intraperitoneal

injection, bi-

weekly

Improved

metabolic

healthspan

parameters; did

not significantly

increase lifespan

in this study.

[7][13]

MOTS-c
Mice (starting at

24 months)

Intermittent

treatment (3x

weekly)

Increased

healthy lifespan.
[19]

Table 3: Cellular and Metabolic Effects of MDP Administration
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Peptide Model System Key Result(s) Reference(s)

Humanin Analogue

(HNGF6A)
Isolated mouse islets

Increased glucose-

stimulated insulin

secretion by 3-fold

(control) and 2.5-fold

(diabetic).

[13]

Zucker diabetic fatty

rats

Reduced glucose

levels by

approximately 50%.

[13]

SHLP2 Cultured retinal cells

Increased cell viability

by 21.95% after

exposure to toxic

Aβ42.

[23]

SHLP2 & SHLP3 In vitro cell culture

Significantly reduced

apoptosis and the

generation of reactive

oxygen species.

[6][10]

Key Signaling Pathways and Experimental
Workflows
Visualizing the molecular interactions and experimental designs is crucial for understanding the

roles of MDPs. The following diagrams were generated using Graphviz (DOT language) and

adhere to the specified design constraints.

Signaling Pathways
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Caption: Humanin's anti-apoptotic signaling pathway.
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Downstream Metabolic Effects
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Caption: MOTS-c's metabolic regulation via AMPK activation.
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Caption: MOTS-c's retrograde signaling to the nucleus.
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Generalized Experimental Workflow
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Caption: Generalized workflow for in vivo MDP studies.

Experimental Protocols and Methodologies
Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are

summaries of key protocols used in the study of MDPs and aging.

Peptide Administration in Animal Models:

Intraperitoneal (I.P.) Injection: A common method for systemic delivery. For example, the

Humanin analogue HNG was administered to middle-aged mice at a dose of 4 mg/kg

twice weekly to assess its impact on healthspan.[7][13]

Intracerebroventricular (ICV) Infusion: Used to study the central effects of MDPs on

metabolism. In studies of SHLP2, the peptide was infused directly into the brain of rodents

to perform systemic hyperinsulinemic-euglycemic clamp studies, which assess insulin

sensitivity.[6][10]

Assessment of Metabolic Function:

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin

sensitivity in vivo. The technique involves a constant infusion of insulin, along with a

variable infusion of glucose, to maintain euglycemia. The rate of glucose infusion required

indicates the body's sensitivity to insulin. This method was used to demonstrate that

centrally administered SHLP2 increased peripheral glucose uptake and suppressed

hepatic glucose production.[6][10]

Glucose Tolerance Test (GTT): Used to assess how quickly an organism can clear glucose

from the blood. Mice are fasted, given a bolus of glucose, and blood glucose levels are

measured over time. This is a common test in studies of MOTS-c, which is known to

improve glucose tolerance.[17]

Cellular Assays for Cytoprotection:

Apoptosis Induction: To test the anti-apoptotic effects of MDPs like Humanin and SHLP2/3,

apoptosis is often induced in cell cultures using agents like staurosporine (STS) or tumor

necrosis factor-alpha (TNF-α). The ability of the peptide to reduce markers of cell death

(e.g., caspase activation, DNA fragmentation) is then quantified.[6][10]
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Oxidative Stress Assays: Cells are treated with an oxidizing agent (e.g., H₂O₂) in the

presence or absence of an MDP. The generation of reactive oxygen species (ROS) is then

measured using fluorescent probes, and cell viability is assessed to determine the

peptide's protective capacity.[11]

Aβ Toxicity Model: To study neuroprotection, neuronal or retinal cell lines are exposed to

toxic amyloid-beta (Aβ) oligomers. The protective effect of an MDP is quantified by

measuring the percentage increase in cell viability compared to untreated, Aβ-exposed

cells.[23]

Conclusion and Future Directions for Drug
Development
The discovery of mitochondrial-derived peptides has fundamentally expanded our

understanding of mitochondrial signaling and its profound impact on aging and healthspan.[5]

The evidence strongly indicates that MDPs like Humanin, MOTS-c, and the protective SHLPs

are critical regulators of cellular resilience, metabolism, and longevity.[2][14] Their decline with

age presents a compelling therapeutic target. Strategies aimed at restoring youthful levels of

these peptides—either through direct administration of synthetic analogs or by stimulating their

endogenous production—hold immense promise for treating a wide spectrum of age-related

diseases.[2][5]

For drug development professionals, the path forward involves several key areas of focus:

Pharmacokinetics and Delivery: Developing stable, long-acting MDP analogs with favorable

pharmacokinetic profiles and effective delivery mechanisms to target tissues.

Clinical Trials: Moving promising preclinical findings into human studies to assess the safety

and efficacy of MDP-based therapies for conditions like type 2 diabetes, sarcopenia, and

neurodegenerative diseases.[25]

Biomarker Development: Establishing robust assays to measure circulating MDP levels in

humans, which could serve as biomarkers for healthy aging and disease risk.

Mechanism of Action: Further elucidating the specific receptors and downstream signaling

pathways for each MDP to enable more targeted therapeutic design.
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In conclusion, the study of MDPs is a rapidly advancing frontier in geroscience. These

mitochondrial messengers represent a novel and powerful class of potential therapeutics to

extend healthspan and combat the chronic diseases of aging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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